

# Crystal Structure of 2-Chloro-4,5-dimethoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4,5-dimethoxybenzoic acid

Cat. No.: B1349881

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Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and the broader scientific literature did not yield an experimentally determined crystal structure for **2-Chloro-4,5-dimethoxybenzoic acid**. Therefore, this guide provides a detailed overview of the methodologies used for crystal structure determination and presents data for a closely related compound, 3,4-dimethoxybenzoic acid, as an illustrative example to fulfill the prompt's requirements for a technical whitepaper.

## Introduction

**2-Chloro-4,5-dimethoxybenzoic acid** is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, which is a cornerstone of rational drug design and the development of novel materials.<sup>[1][2][3][4]</sup> This guide outlines the general experimental protocols for determining the crystal structure of a small organic molecule like **2-Chloro-4,5-dimethoxybenzoic acid** and discusses the significance of such data.

## Physicochemical Properties of 2-Chloro-4,5-dimethoxybenzoic Acid

While the crystal structure is not available, fundamental physicochemical properties have been computed and are summarized below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>4</sub>
Molecular Weight	216.62 g/mol
IUPAC Name	2-chloro-4,5-dimethoxybenzoic acid
CAS Number	60032-95-3

## Illustrative Crystal Structure: 3,4-Dimethoxybenzoic Acid

To demonstrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic information for 3,4-dimethoxybenzoic acid (veratric acid) is presented.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This compound shares the dimethoxy substitution pattern and provides a relevant example.

## Crystallographic Data for 3,4-Dimethoxybenzoic Acid

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	7.973(2)
b (Å)	5.201(1)
c (Å)	19.865(4)
α (°)	90
β (°)	97.43(2)
γ (°)	90
Volume (Å <sup>3</sup> )	816.9(3)
Z	4
Density (calculated) (g/cm <sup>3</sup> )	1.47
Radiation	MoKα ( $\lambda = 0.71073 \text{ \AA}$ )
Temperature (K)	293

Data sourced from an illustrative crystallographic study of 3,4-dimethoxybenzoic acid.

## Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves sample preparation, data collection, and structure solution and refinement.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) For a small organic molecule like **2-Chloro-4,5-dimethoxybenzoic acid**, several techniques can be employed:

- Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[13][16]
- Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[13][17]
- Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[13]
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[14][15]

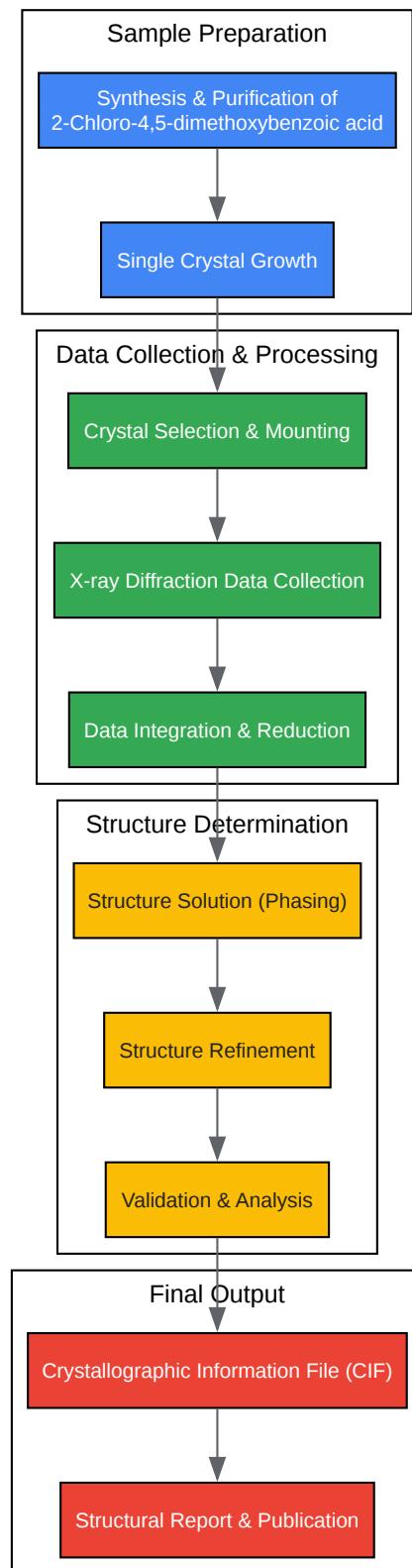
## Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[9][11]

- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a stream of X-rays (often from a molybdenum or copper source). The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector.[10][12] The collection is performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- Structure Solution: The collected diffraction data (intensities and positions of the spots) are used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted waves are then determined using computational methods to generate an initial electron density map.
- Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best fit between the calculated and the observed diffraction data.

## Visualizations

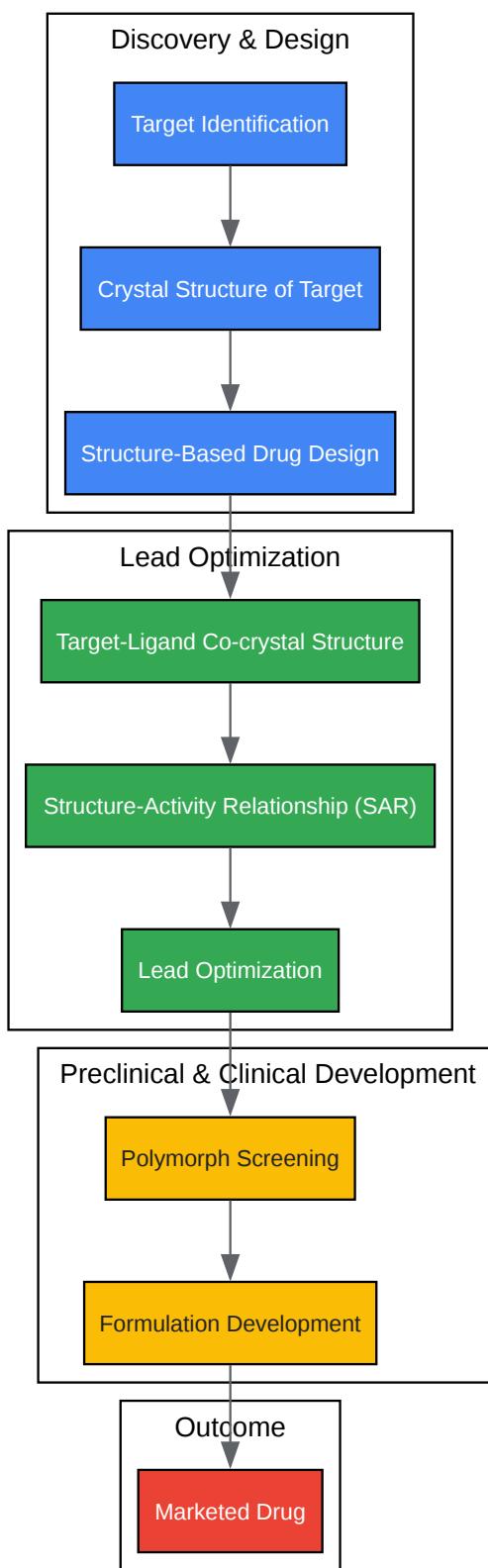
# Experimental Workflow for Crystal Structure Determination



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Caption: General workflow for single-crystal X-ray diffraction analysis.

## Role of Crystal Structure in Drug Development

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Caption: The central role of crystallography in the drug development pipeline.

## Conclusion

While the specific crystal structure of **2-Chloro-4,5-dimethoxybenzoic acid** remains to be determined, the methodologies for its elucidation are well-established. The determination of its three-dimensional structure would provide invaluable insights for researchers in drug discovery and materials science, enabling a deeper understanding of its intermolecular interactions and solid-state properties. The provided illustrative data for 3,4-dimethoxybenzoic acid highlights the detailed structural information that can be obtained through single-crystal X-ray diffraction. It is hoped that this guide serves as a useful resource for researchers interested in the structural characterization of this and similar compounds.

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